molecular formula C23H22N2O4S B2967008 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide CAS No. 922137-03-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2967008
CAS No.: 922137-03-9
M. Wt: 422.5
InChI Key: PEZDTFYFRPJMHD-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Scientific Research Applications

Catalytic Enantioselective Reactions

The compound has been used in catalytic enantioselective reactions. For instance, an aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These derivatives are synthesized with high yields and enantioselectivities, using a diaryl prolinol as the chiral ligand and Me2Zn as the zinc source (Munck et al., 2017).

Synthesis of Secondary Benzenesulfonamides

This chemical has also been involved in the synthesis of secondary benzenesulfonamides, which have shown potential in vitro for anti-HIV and antifungal activities. The synthesis involves reactions with various electrophilic and nucleophilic agents, characterized by physical, microanalytical, and spectral data (Zareef et al., 2007).

Ring-Forming Cascade in Carbonic Anhydrase Inhibitors

The compound contributes to ring-forming cascade processes essential in creating novel classes of [1,4]oxazepine-based primary sulfonamides. These are potent inhibitors of human carbonic anhydrases, which are significant in therapeutic applications. The primary sulfonamide functionality is crucial in this process, enabling the ring construction and acting as an enzyme prosthetic zinc-binding group (Sapegin et al., 2018).

Enantioselective Addition Reactions

Additionally, the compound is used in enantioselective addition reactions. It has been reported that substituted dibenzo[b,f][1,4]oxazepines underwent enantioselective alkylation with Et2Zn, catalyzed by a (R)-VAPOL-Zn(II) complex. This process represents a pioneering example of enantioselective addition to cyclic aldimines (Munck et al., 2017).

Antimicrobial and Antiproliferative Agents

There is research into the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, including the compound , as effective antimicrobial and antiproliferative agents. These derivatives have been screened for cytotoxic activity against various human cell lines, showing significant potential in medical applications (Abd El-Gilil, 2019).

Mechanism of Action

This compound is a selective inhibitor of the Dopamine D2 receptor . This means it can bind to this receptor and block its activity, which can have various effects on the nervous system. This mechanism of action is why it has potential applications in treating various central nervous system disorders .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-4-25-19-7-5-6-8-21(19)29-20-12-11-17(14-18(20)23(25)26)24-30(27,28)22-13-15(2)9-10-16(22)3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDTFYFRPJMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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